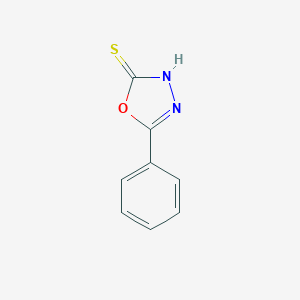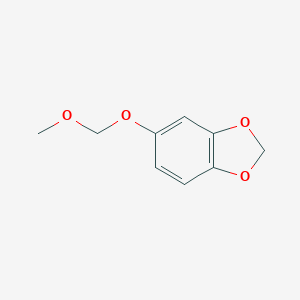
1,3-Benzodioxole, 5-(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Benzodioxole, 5-(methoxymethoxy)-” is an organic compound with the molecular formula C9H10O4 . It is a derivative of 1,3-Benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular structure of “1,3-Benzodioxole, 5-(methoxymethoxy)-” consists of a 1,3-Benzodioxole core with a methoxymethoxy group attached at the 5-position . The molecular weight of this compound is 182.17 .Physical And Chemical Properties Analysis
The predicted boiling point of “1,3-Benzodioxole, 5-(methoxymethoxy)-” is 260.6±28.0 °C, and its predicted density is 1.235±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Continuous Acylation of 1,3-Benzodioxole
- Application Summary : The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .
- Methods of Application : A column was packed with a mixed bed of Zn-Aquivion (0.25 g) and silica (0.25 g), and the reagents as such or in solution (dichloroethane) were flown through the packed bed reactor with a residence time of 15 min at 120 °C .
- Results : In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product; the reaction was run continuously for 6 h, showing excellent stability .
2. Synthesis of Methoxy-analogues of Coenzymes Q
- Application Summary : A simple intermediate for the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths based on natural polyalkoxyallylbenzene apiol has been developed .
- Methods of Application : A solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole 5 (2.1 g, 9.3 mmol) in formylation mixture (12.8 mmol) and dry CH2Cl2 (15 mL) was added dropwise to a solution of SnCl4 (7.0 g, 27 mmol) in dry CH2Cl2 (15 mL) at −10 °C .
- Results : Aldehyde 6 was obtained by the formylation of dihydroapiol 5, according to a previously developed procedure, in the presence of SnCl4 .
3. Anti-Tumor Efficiency Improvement
- Application Summary : The structures of 1,3-benzodioxole, namely HDZ2, TAZ2, DAZ2, and MAZ2, shared the activity superiority of PFZ2 .
- Results : The fluorine introduction (PFZ2) improved the anti-proliferation activity slightly .
4. Synthesis of Bioactive Molecules
- Application Summary : 1,3-Benzodioxole is used in the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .
- Methods of Application : The synthesis involves Friedel–Crafts acylation and alkylation reactions .
- Results : The synthesis process has been improved to increase efficiency, sustainability, and scalability .
5. Anti-Tumor Efficiency Improvement
- Application Summary : 1,3-Benzodioxole derivatives have been found to improve the anti-tumor efficiency of arsenicals .
- Results : The introduction of fluorine (PFZ2) slightly improved the anti-proliferation activity .
6. Synthesis of Natural Products
Eigenschaften
IUPAC Name |
5-(methoxymethoxy)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-10-5-11-7-2-3-8-9(4-7)13-6-12-8/h2-4H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPABMZXQPPGMAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443357 |
Source


|
| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole, 5-(methoxymethoxy)- | |
CAS RN |
111726-43-3 |
Source


|
| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

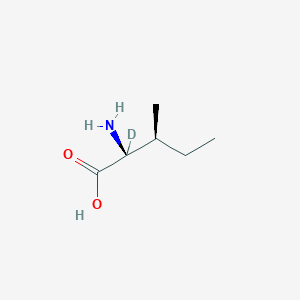
![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)
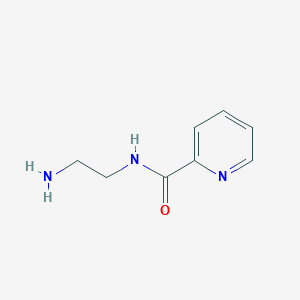
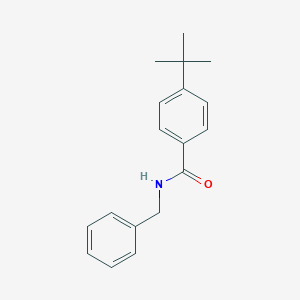
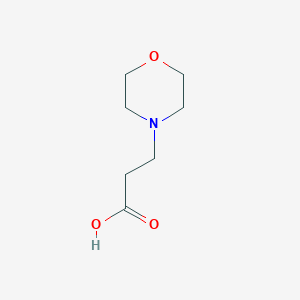
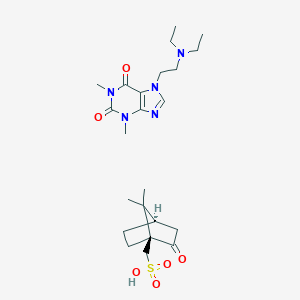

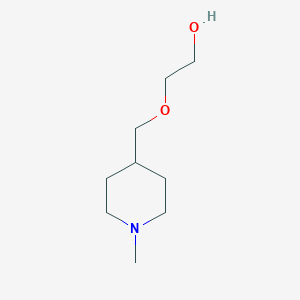
![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)
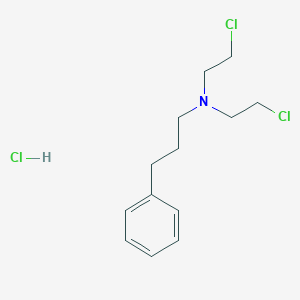


![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
